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molecular formula C6H13Cl2N3 B162436 1-Methylhistamine dihydrochloride CAS No. 6481-48-7

1-Methylhistamine dihydrochloride

Cat. No. B162436
M. Wt: 198.09 g/mol
InChI Key: AGXVEALMQHTMSW-UHFFFAOYSA-N
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Patent
US07985740B2

Procedure details

Carbonyldiimidazole (970.2 g) was added to a stirred suspension of [2-(1-methyl-1H-imidazol-4-yl)ethyl]amine dihydrochloride (999.9 g) (commercial eg Sigma) and imidazole (37 g) in dichloromethane (5.3 litres) at ca 22° C. The resulting white suspension was heated at reflux until reaction was complete by nmr (4 h.). Solvent (8 litres) was distilled off at atmospheric pressure whilst adding IMS-G (8 litres). Additional IMS-G (2 litres) was added and the suspension cooled to ca. 22° C. and aged at this temperature for at 2 h. The solid was collected by filtration, washed with IMS-G (2×0.5 litres), pulled dry and dried in vacuo at ca. 60° C. to yield the title compound, 478 g.
Quantity
970.2 g
Type
reactant
Reaction Step One
Quantity
999.9 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
5.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2].Cl.Cl.CN1C=C(CCN)N=C1.N1C=CN=C1>ClCCl>[CH:6]1[N:5]=[CH:4][N:3]2[C:7]=1[CH2:11][CH2:12][NH:8][C:1]2=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
970.2 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
999.9 g
Type
reactant
Smiles
Cl.Cl.CN1C=NC(=C1)CCN
Name
Quantity
37 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
5.3 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting white suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until reaction
CUSTOM
Type
CUSTOM
Details
was complete by nmr (4 h.)
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Solvent (8 litres) was distilled off at atmospheric pressure
ADDITION
Type
ADDITION
Details
whilst adding IMS-G (8 litres)
ADDITION
Type
ADDITION
Details
Additional IMS-G (2 litres) was added
CUSTOM
Type
CUSTOM
Details
aged at this temperature for at 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with IMS-G (2×0.5 litres)
CUSTOM
Type
CUSTOM
Details
pulled dry
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ca. 60° C.

Outcomes

Product
Name
Type
product
Smiles
C=1N=CN2C(NCCC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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